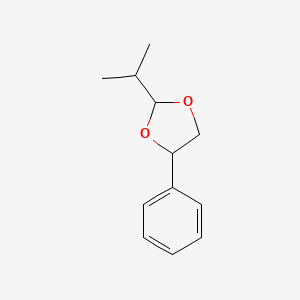

2-Isopropyl-4-phenyl-1,3-dioxolane

Description

Significance of 1,3-Dioxolane (B20135) Ring Systems in Organic Synthesis and Materials Science

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com This structural motif is not only prevalent in numerous natural products but also serves as a critical component in the design of synthetic molecules with specific functions.

Cyclic acetals are primarily recognized for their role as protecting groups for carbonyl functionalities (aldehydes and ketones) and 1,2-diols in multi-step organic syntheses. nih.govscielo.br The formation of a cyclic acetal (B89532), often using ethylene (B1197577) glycol, effectively masks the reactivity of the carbonyl group under a variety of reaction conditions, such as those involving strong nucleophiles or basic, reductive, and oxidative environments. thieme-connect.deyoutube.com This protection strategy is crucial for achieving high yields and selectivity in the synthesis of complex molecules. The acetal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group. scielo.bryoutube.com

The formation of cyclic acetals is often more favorable than their acyclic counterparts due to entropic factors. youtube.com The reaction of a ketone or aldehyde with a diol like ethylene glycol results in a more thermodynamically stable product. youtube.com This efficiency makes them a preferred choice for chemists. Beyond their use as protecting groups, the 1,3-dioxolane moiety itself can be a key structural element in pharmacologically active molecules. chemicalbook.com

The versatility of the 1,3-dioxolane ring is greatly expanded by the introduction of various substituents at its 2, 4, and 5 positions. These substitutions can dramatically influence the compound's physical, chemical, and biological properties. nih.govresearchgate.net In the realm of materials science, substituted 1,3-dioxolanes are utilized as comonomers in the synthesis of polyacetals and as components in the formulation of green solvents. wikipedia.orgrsc.org The ability to tailor the substituents allows for the fine-tuning of polymer properties and the development of more environmentally benign reaction media. rsc.org

In pharmaceutical and agrochemical research, the 1,3-dioxolane scaffold is a common feature in a wide range of biologically active compounds, including antifungal, antiviral, and anticancer agents. nih.govresearchgate.netsilverfernchemical.com The specific nature and stereochemistry of the substituents on the dioxolane ring are often critical for the molecule's interaction with biological targets. nih.govresearchgate.net For instance, research has shown that the introduction of alkyl or aryl groups can lead to significant antibacterial and antifungal activities. nih.gov Furthermore, substituted 1,3-dioxolanes serve as key intermediates in the synthesis of complex molecules like acyclic nucleoside phosphonates, which have been investigated for their potential antiviral and antiparasitic properties. nih.gov

Structural Characteristics of 2-Isopropyl-4-phenyl-1,3-dioxolane and its Place within the Dioxolane Family

This compound is a specific member of the dioxolane family, distinguished by the presence of an isopropyl group at the second carbon (C2) and a phenyl group at the fourth carbon (C4) of the 1,3-dioxolane ring. sigmaaldrich.comchemspider.com The core of the molecule is the five-membered 1,3-dioxolane ring, an aliphatic heterocycle with two oxygen atoms. hmdb.ca

Within the broader family of dioxolanes, this compound is classified as a substituted cyclic ketal. Its structure makes it a valuable building block for the synthesis of more complex chiral molecules and a subject of interest in stereoselective synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55668-34-3 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-phenyl-2-propan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C12H16O2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |

InChI Key |

LYTZYXJGLNHQAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Isopropyl 4 Phenyl 1,3 Dioxolane and Analogous Structures

Catalytic Acetalization and Ketalization Strategies

The formation of the 1,3-dioxolane (B20135) ring is fundamentally an acetalization or ketalization reaction between a carbonyl compound and a 1,2-diol. Modern synthetic chemistry has evolved beyond classical methods to employ a range of catalysts that facilitate this transformation under milder conditions with improved yields and selectivities.

Acid catalysis remains a cornerstone of 1,3-dioxolane synthesis. chemicalbook.com However, the use of solid acids like Montmorillonite K10 and potent Brønsted acids such as triflic acid has offered significant advantages over traditional mineral acids.

Montmorillonite K10, a type of bentonite (B74815) clay, serves as an efficient, heterogeneous, and environmentally benign catalyst for a variety of organic transformations, including the formation of 1,3-dioxolanes. jocpr.commdpi.com Its acidic sites, both Brønsted and Lewis in nature, effectively catalyze the condensation of aldehydes and ketones with diols. mdpi.com A notable advantage of Montmorillonite K10 is its reusability and the ease of product purification through simple filtration. mdpi.com For instance, a series of new enantiomerically pure and racemic 1,3-dioxolanes have been synthesized in good yields and short reaction times by reacting salicylaldehyde (B1680747) with various diols using a catalytic amount of Montmorillonite K10. nih.gov The use of this solid acid catalyst is particularly beneficial in reactions involving sterically hindered diols, where it promotes efficient conversion. nih.gov

| Catalyst | Substrates | Product Type | Key Advantages |

| Montmorillonite K10 | Aldehydes/Ketones and Diols | 1,3-Dioxolanes | Heterogeneous, reusable, mild conditions, high yields, easy work-up. mdpi.comresearchgate.net |

| Triflic Acid (TfOH) | Alkenes and Formaldehyde (B43269) | 1,3-Dioxanes | High efficiency, excellent yields for Prins cyclization. researchgate.net |

Trifluoromethanesulfonic acid, commonly known as triflic acid (TfOH), is a superacid that has demonstrated remarkable catalytic activity in the synthesis of 1,3-dioxanes via the Prins cyclization of styrenes with formaldehyde. researchgate.net While this example illustrates its utility for 1,3-dioxanes, the underlying principle of potent acid catalysis is applicable to the formation of 1,3-dioxolanes as well. Triflic acid has been employed to catalyze the glycosylation of thiols, showcasing its broad applicability in forming acid-labile linkages. nih.gov

To circumvent the use of strong acids that can be detrimental to sensitive functional groups, methods employing neutral conditions have been developed. The combination of bismuth(III) chloride and lithium chloride has been shown to effectively catalyze acetalization reactions, leading to increased yields and minimized formation of byproducts. thieme-connect.de This approach highlights the potential of synergistic catalytic systems in achieving efficient 1,3-dioxolane synthesis without resorting to harsh acidic environments.

The reaction of sterically hindered diols with carbonyl compounds can be challenging, often requiring harsh conditions and resulting in low yields. nih.gov A clever strategy to overcome this limitation involves the activation of the carbonyl component. For instance, ketones can be pre-reacted with trimethyl orthoformate (TMOF) to form a more reactive intermediate. nih.gov This activated species then readily undergoes transacetalization with the sterically hindered diol, affording the desired 1,3-dioxolane in good yields and with high enantiomeric excess when chiral diols are used. nih.gov

Stereoselective Synthesis of 1,3-Dioxolanes

The synthesis of specific stereoisomers of substituted 1,3-dioxolanes, such as the cis and trans isomers of 2-isopropyl-4-phenyl-1,3-dioxolane, is of significant interest, particularly in the fragrance industry and for the synthesis of chiral building blocks. google.com This has spurred the development of enantioselective and diastereoselective synthetic routes.

The creation of chiral 1,3-dioxolanes with high enantiomeric purity can be achieved by employing enantiopure starting materials. nih.gov For example, the reaction of an aldehyde with an enantiopure diol, catalyzed by Montmorillonite K10, can yield highly enantiopure 1,3-dioxolanes, as the chiral centers of the diol direct the stereochemical outcome of the reaction without being directly involved in the bond-forming process. nih.gov

The stereoselective formation of substituted 1,3-dioxolanes can also be accomplished through the oxidation of alkenes using hypervalent iodine(III) reagents. nih.gov This method proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by a nucleophile. nih.gov Furthermore, asymmetric 1,3-dipolar cycloaddition reactions, catalyzed by chiral metal complexes, provide a powerful tool for the synthesis of cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

| Method | Key Features | Stereochemical Outcome |

| Reaction with Enantiopure Diols | Use of chiral diols with catalysts like Montmorillonite K10. nih.gov | High enantiomeric excess (>99% ee). nih.gov |

| Hypervalent Iodine(III) Oxidation of Alkenes | Stereospecific generation and trapping of a 1,3-dioxolan-2-yl cation. nih.gov | Stereoselective formation of substituted dioxolanes. nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Catalyzed by chiral binaphthyldiimine-Ni(II) complexes. organic-chemistry.org | High diastereo- and enantioselectivity for cis-1,3-dioxolanes. organic-chemistry.org |

Three-component reactions offer a highly efficient approach to building molecular complexity in a single step. A stereoselective three-component assembly for the synthesis of substituted 1,3-dioxolanes has been developed, involving the reaction of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov This process is mediated by hypervalent iodine and proceeds through the formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to furnish the final product with controlled stereochemistry. nih.gov Such multicomponent strategies are highly desirable in modern organic synthesis due to their convergence and atom economy.

Seebach's Synthetic Method of Self-Regeneration of Stereocentersnih.gov

The fundamental steps of the SRS method are as follows:

Diastereoselective Acetalization: A chiral molecule, such as a 2-hydroxy-carboxylic acid, reacts with an aldehyde (e.g., pivalaldehyde or, in a hypothetical synthesis of the title compound, isobutyraldehyde) to form a chiral acetal (B89532). ethz.chscripps.edu This step diastereoselectively creates a new, temporary stereocenter at the acetal carbon.

Trigonalization of the Original Stereocenter: The original stereogenic center is converted from a tetragonal (sp³) to a trigonal (sp²) geometry. ethz.ch This is typically achieved by removing a substituent, such as a hydrogen atom, to form an enolate or a related planar intermediate.

Diastereoselective Ligand Introduction: A new substituent (e.g., an alkyl group) is introduced to the trigonal center. The stereochemical outcome of this step is directed by the temporary chiral center created in the first step, ensuring a high degree of diastereoselectivity. ethz.ch

Removal of the Temporary Center: The temporary chiral center is removed by hydrolyzing the acetal, which regenerates the aldehyde used in the first step and reveals the newly formed, enantiomerically pure tertiary center. ethz.ch

This methodology effectively expands the utility of readily available chiral building blocks for creating more complex, enantiomerically pure molecules. ethz.ch

Table 1: The Four-Step Sequence of Seebach's SRS Method

| Step | Description | Generic Transformation Example |

| 1 | A temporary stereocenter is generated diastereoselectively. | Reaction of a chiral α-hydroxy acid with an aldehyde to form a chiral 1,3-dioxolan-4-one. |

| 2 | The original stereocenter is trigonalized by removing a substituent. | Deprotonation at the α-position to form a planar enolate. |

| 3 | A new ligand is introduced diastereoselectively. | Alkylation of the enolate, with the approach of the electrophile dictated by the existing temporary stereocenter. |

| 4 | The temporary stereocenter is removed to yield the final product. | Hydrolysis of the acetal to release the α-alkylated-α-hydroxy acid. |

Ring-Expansion Reactions for Dioxolane Formationgoogle.com

While direct ring-expansion reactions to form 1,3-dioxolanes are not common, related intramolecular rearrangements of functionalized smaller rings serve as a powerful synthetic tool. A notable example is the highly regio- and stereoselective rearrangement of glycidol (B123203) acetals, which can produce alkoxylated 1,3-dioxolane structures. researchgate.net This process involves the intramolecular opening of the epoxide ring (an oxirane) by an adjacent acetal-derived oxygen, effectively expanding the ring system or creating a new dioxolane ring. Mechanistic studies, including crossover experiments, have provided insights into the preferential activation of the acetal over the epoxide in these transformations. researchgate.net

This methodology was successfully applied in the total synthesis of natural products such as parvistone B, demonstrating its utility in complex molecule construction. researchgate.net The reaction conditions can be tuned to favor the formation of either 1,3-dioxolane or 1,3-dioxane (B1201747) rings, depending on the substrate and reagents.

Table 2: Rearrangement of Glycidol Acetals to Dioxolanes

| Starting Material Class | Key Transformation | Product Class | Reference |

| Glycidol Acetals | Intramolecular, regioselective rearrangement | Alkoxylated 1,3-Dioxolanes | researchgate.net |

Synthesis of Functionalized 1,3-Dioxolane Derivatives for Specific Research Objectivesorgsyn.org

The 1,3-dioxolane core is a key structural motif in compounds designed for specific biological and therapeutic applications. Research efforts have focused on synthesizing libraries of functionalized derivatives to explore their structure-activity relationships.

One significant area of research is the development of agents to overcome multidrug resistance (MDR) in cancer chemotherapy, a phenomenon often linked to the overexpression of P-glycoprotein (P-gp). nih.gov Scientists have synthesized series of novel 1,3-dioxolane derivatives with varying aromatic core structures (including 2,2-diphenyl and 4,5-diphenyl), lipophilic linkers, and protonable basic moieties. nih.gov In vitro testing using human Caco-2 cells demonstrated that several of these compounds could effectively reverse MDR at low concentrations, with some showing superior activity compared to established modulators. nih.gov

Another research objective is the discovery of new antimicrobial agents. A series of new chiral and racemic 1,3-dioxolanes were synthesized by reacting salicylaldehyde with various commercially available diols using Mont K10 clay as a catalyst. nih.gov The resulting compounds, featuring different substituents and ether or ester groups, were screened for biological activity. The study found that many of the new derivatives displayed excellent antifungal and significant antibacterial activities, highlighting their potential for development in the pharmaceutical industry. nih.gov The yields of these reactions were noted to be dependent on the steric hindrance of the diol used. nih.gov

Table 3: Examples of Functionalized 1,3-Dioxolane Derivatives and Their Research Objective

| Dioxolane Structural Class | Functionalization Strategy | Research Objective | Key Finding | Reference |

| 2,2-Diphenyl-1,3-dioxolanes | Varied lipophilic linkers and basic moieties attached. | Overcoming P-glycoprotein-mediated multidrug resistance (MDR) in cancer. | Several derivatives showed potent MDR reversal activity in vitro, some exceeding that of known modulators. | nih.gov |

| 4,5-Diphenyl-1,3-dioxolanes | Introduction of different linkers and basic groups. | Development of new MDR modulators. | The 1,3-dioxolane scaffold is a viable aromatic core for designing effective MDR reversal agents. | nih.gov |

| Chiral and Racemic 1,3-Dioxolanes | Reaction of salicylaldehyde with various diols (e.g., hydrobenzoin, 1,2-diols with ester/ether groups). | Discovery of new antibacterial and antifungal agents. | Many synthesized compounds exhibited excellent antifungal and significant antibacterial properties. | nih.gov |

Iii. Reaction Mechanisms and Reactivity Profiles of 1,3 Dioxolane Moieties with Isopropyl and Phenyl Substituents

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a fundamental reaction, crucial for their role as protecting groups. The accepted mechanism involves a rapid, reversible protonation of one of the oxygen atoms of the dioxolane ring. acs.org This is followed by a slower, rate-determining step where the ring opens to form a resonance-stabilized carbocation (an oxocarbenium ion) and a molecule of the diol. lookchem.com This carbocation is then attacked by water, and subsequent deprotonation yields the parent carbonyl compound and the diol. acs.org The entire process is reversible, and the removal of water can drive the formation of the dioxolane. organic-chemistry.org

The general mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation: A rapid pre-equilibrium protonation of an oxygen atom in the dioxolane ring by an acid catalyst. acs.org

Ring Opening: Unimolecular cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step. lookchem.com

Nucleophilic Attack: Attack of a water molecule on the carbocation.

Deprotonation: Loss of a proton to yield the final ketone (isobutyrophenone) and diol (1-phenylethane-1,2-diol) products.

General acid catalysis has been observed in the hydrolysis of certain 1,3-dioxolanes, indicating that the proton transfer from the general acid can be involved in the rate-determining step. nih.govrsc.org

Steric Influence of Isopropyl and Phenyl Groups on Hydrolysis Rates

The rate of acid-catalyzed hydrolysis of 1,3-dioxolanes is highly sensitive to steric effects at the 2-position. For 2-isopropyl-4-phenyl-1,3-dioxolane, the bulky isopropyl group at the C2 position introduces significant steric hindrance.

Studies on related compounds have shown that increasing the steric bulk of substituents at the C2 position can lead to a retardation of the hydrolysis rate. acs.org For instance, 1,3-dioxolane (B20135) derivatives of acetophenone (B1666503) and propiophenone (B1677668) hydrolyze at a considerably slower rate than 2-phenyl-1,3-dioxolane. acs.org This is attributed to steric strain in the transition state leading to the oxocarbenium ion. The change from sp³ hybridization at C2 in the ground state to sp² hybridization in the transition state can be sterically hindered by bulky substituents.

Table 1: Relative Hydrolysis Rates of Substituted 2-Phenyl-1,3-Dioxolanes

| Substituent at C2 | Relative Rate of Hydrolysis | Steric Influence |

| H | Highest | Minimal |

| Alkyl (e.g., Methyl) | Intermediate | Moderate |

| Isopropyl | Lower | Significant |

| Phenyl | Varies (Electronic effects also play a role) | Moderate to Significant |

Note: This table is illustrative, based on general principles of steric effects in acetal (B89532) hydrolysis. Actual rates depend on specific reaction conditions.

Oxidative Transformations of Dioxolane Systems

The 1,3-dioxolane ring is generally stable under many oxidative conditions. thieme-connect.de However, under specific and often harsh conditions, oxidative transformations can occur. Strong oxidizing agents, particularly in the presence of Lewis acids, can lead to the cleavage of the dioxolane ring. organic-chemistry.org For example, reagents like N-hydroxyphthalimide (NHPI) in the presence of a cobalt catalyst and molecular oxygen can oxidize acetals to esters. organic-chemistry.org

In the case of this compound, the phenyl group is also a potential site for oxidation, although the benzene (B151609) ring is generally resistant to oxidation except under vigorous conditions that would likely also cleave the dioxolane ring. The tertiary hydrogen on the isopropyl group could be susceptible to oxidation, but this would likely require specific reagents. Oxidative cleavage of the C-C bond of the diol portion of the ring can also occur with reagents like sodium periodate (B1199274) (NaIO₄), but this requires the prior hydrolysis of the dioxolane to the diol. masterorganicchemistry.com

Reductive Pathways Involving the Dioxolane Ring

1,3-dioxolanes are generally stable to common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). lookchem.comorganic-chemistry.org This stability allows for the selective reduction of other functional groups in a molecule while the dioxolane-protected carbonyl group remains intact. wikipedia.org

However, in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), LiAlH₄ can reductively cleave the dioxolane ring to yield a hydroxy ether. lookchem.com The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate, which is then reduced by a hydride. lookchem.com For an unsymmetrically substituted dioxolane like this compound, the regioselectivity of the ring opening would be influenced by both steric and electronic factors, directing the hydride to attack at either C2 or C4. Studies have shown that for 2-substituted-1,3-dioxolanes, electron-donating groups at C2 enhance the rate of hydrogenolysis. lookchem.com

Nucleophilic and Electrophilic Substitution Reactions on the Dioxolane Ring and Peripheral Substituents

The 1,3-dioxolane ring itself is generally unreactive towards nucleophilic and electrophilic substitution reactions due to the presence of saturated C-H bonds and the deactivating effect of the oxygen atoms. organic-chemistry.org However, the peripheral substituents offer sites for such reactions.

The phenyl group at the C4 position is the most likely site for electrophilic aromatic substitution. wikipedia.org The dioxolane moiety, being attached via an alkyl carbon, is generally considered an ortho-, para-directing group and is weakly activating. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the ortho and para positions of the phenyl ring. byjus.comlibretexts.org The specific conditions required for these reactions would need to be carefully chosen to avoid cleavage of the acid-sensitive dioxolane ring. For example, nitration might be carried out using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture. masterorganicchemistry.com

Nucleophilic substitution is less common. The hydrogens on the carbon atoms of the dioxolane ring are not acidic and are not readily substituted by nucleophiles.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Isopropyl-4-(2-nitrophenyl)-1,3-dioxolane and 2-Isopropyl-4-(4-nitrophenyl)-1,3-dioxolane |

| Bromination | Br₂/FeBr₃ (mild conditions) | 2-Isopropyl-4-(2-bromophenyl)-1,3-dioxolane and 2-Isopropyl-4-(4-bromophenyl)-1,3-dioxolane |

| Sulfonation | SO₃/H₂SO₄ (mild conditions) | 2-(4-(2-Isopropyl-1,3-dioxolan-4-yl)phenyl)sulfonic acid and 4-(4-(2-Isopropyl-1,3-dioxolan-4-yl)phenyl)sulfonic acid |

Role of 1,3-Dioxolanes as Protecting Groups in Complex Organic Synthesis

The primary application of 1,3-dioxolanes in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govwikipedia.org The formation of the this compound protects a carbonyl group (isobutyraldehyde) and a 1,2-diol (1-phenyl-1,2-ethanediol), or alternatively, a ketone (isobutyrophenone) and ethylene (B1197577) glycol. This protection strategy is valuable because the dioxolane group is stable under a wide range of conditions where a free carbonyl group would react. thieme-connect.de

Specifically, 1,3-dioxolanes are resistant to:

Basic conditions thieme-connect.de

Nucleophilic attack (e.g., from Grignard reagents, organolithium compounds, and enolates) organic-chemistry.org

Reductive conditions (e.g., NaBH₄, LiAlH₄ in the absence of a Lewis acid) organic-chemistry.orgwikipedia.org

Many oxidative conditions thieme-connect.de

Iv. Stereochemical Investigations and Conformational Dynamics of 2 Isopropyl 4 Phenyl 1,3 Dioxolane Analogues

Analysis of Chirality and Enantiomeric Purity

The structure of 2-isopropyl-4-phenyl-1,3-dioxolane contains two stereocenters at the C2 and C4 positions of the dioxolane ring. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are an enantiomeric pair, as are the (2R, 4S) and (2S, 4R) isomers. These pairs of enantiomers are diastereomers of each other.

The synthesis of 1,3-dioxolanes from chiral α-hydroxy acids, such as mandelic acid (for the phenyl group at C4), is a common method that can lead to the formation of diastereomers. mdpi.com The reaction of an enantiomerically pure α-hydroxy acid with an aldehyde introduces a new stereocenter at the C2 position, resulting in a mixture of diastereomers that can often be separated by techniques like chromatography or crystallization. mdpi.com For instance, the reaction of (R)-mandelic acid with isobutyraldehyde (B47883) would yield a mixture of (2R,4R)- and (2S,4R)-2-isopropyl-4-phenyl-1,3-dioxolan-4-ones. These diastereomers can then be separated and further manipulated.

The isolation of enantiomerically pure forms often relies on the use of chiral starting materials or chiral catalysts. mdpi.comorganic-chemistry.org Asymmetric synthesis strategies, such as catalytic asymmetric acetalization, have been developed for the resolution of diols, which are precursors to dioxolanes. acs.org The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through multi-component assembly reactions, where the stereochemistry is controlled during the formation of the dioxolane ring. mdpi.com

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. chemicalbook.comic.ac.uk The five-membered ring is flexible and can exist in various conformations that are in dynamic equilibrium.

Unlike the well-defined chair conformation of cyclohexane, the five-membered ring of 1,3-dioxolane has a more complex potential energy surface with multiple low-energy conformations. ic.ac.uk The puckered conformations help to minimize the eclipsing interactions between adjacent substituents. libretexts.orglibretexts.org The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net

One of the most common non-planar conformations for a five-membered ring is the "envelope" conformation, where four of the atoms are coplanar and the fifth atom is out of the plane. libretexts.orglibretexts.org For 1,3-dioxolane, this means that one of the carbon or oxygen atoms can be displaced from the plane formed by the other four atoms. There are several possible envelope conformations, and the molecule can rapidly interconvert between them. saskoer.ca The energy barrier for this interconversion is generally low.

The presence of substituents, such as the isopropyl group at C2 and the phenyl group at C4, has a significant impact on the conformational preferences of the 1,3-dioxolane ring. The bulky isopropyl and phenyl groups will preferentially occupy positions that minimize steric interactions.

In substituted 1,3-dioxolanes, the substituents tend to adopt pseudo-equatorial positions to reduce steric strain. The conformational equilibrium will be shifted towards the conformer where the largest substituent occupies a pseudo-equatorial position. The phenyl group at C4, being larger than the isopropyl group, will have a strong preference for a pseudo-equatorial orientation. The orientation of the isopropyl group at C2 will also be influenced by the desire to minimize steric hindrance with the phenyl group and the ring atoms.

The table below summarizes the general conformational preferences for substituents on a dioxolane ring.

| Substituent Position | Preferred Orientation | Rationale |

| C2 | Pseudo-equatorial | Minimizes steric interactions with C4/C5 substituents and ring atoms. |

| C4/C5 | Pseudo-equatorial | Minimizes steric interactions with other substituents and ring atoms. |

Diastereoselectivity in Chemical Transformations Involving 1,3-Dioxolanes

The stereochemistry of the 1,3-dioxolane ring plays a crucial role in directing the outcome of chemical reactions. The existing stereocenters can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is a key principle in asymmetric synthesis.

For example, in reactions involving the modification of a substituent on the dioxolane ring, the chiral environment of the ring can control the stereochemistry of the newly formed stereocenter. Similarly, reactions that involve the opening of the dioxolane ring can proceed with a high degree of stereochemical control, transferring the chirality of the dioxolane to the product.

The stereoselective formation of 1,3-dioxolanes themselves is an important area of research. mdpi.com The diastereoselectivity of these reactions can be influenced by factors such as the choice of catalyst, solvent, and the steric and electronic properties of the substrates. organic-chemistry.orgmdpi.com For instance, the reaction of styrenes with a carboxylic acid and a silyl (B83357) enol ether in the presence of a hypervalent iodine reagent can lead to the formation of 1,3-dioxolanes with high diastereoselectivity. mdpi.com The steric bulk of the nucleophile has been shown to affect the diastereomeric ratio of the product. mdpi.com

V. Advanced Spectroscopic and Structural Characterization of 1,3 Dioxolane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-dioxolane (B20135) derivatives, various NMR experiments offer comprehensive insights into the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of 2-isopropyl-4-phenyl-1,3-dioxolane, distinct signals are expected for the protons of the phenyl group, the isopropyl group, and the dioxolane ring. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The methine proton of the isopropyl group would likely be a multiplet, while the two methyl groups would appear as a doublet. The protons on the dioxolane ring (at positions C4 and C5) and the proton at C2 would have characteristic chemical shifts influenced by the substituents and their stereochemical relationship.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The acetal (B89532) carbon at position C2 of the dioxolane ring is particularly characteristic and appears significantly downfield (often δ 95-110 ppm) due to being bonded to two oxygen atoms. docbrown.info The carbons of the isopropyl group and the remaining carbons of the dioxolane ring (C4 and C5) would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for analogous structures.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2 - 7.5 | - |

| Phenyl-C | - | 125 - 140 |

| C4-H (Dioxolane) | 4.5 - 5.2 | - |

| C4 (Dioxolane) | - | 70 - 85 |

| C5-H₂ (Dioxolane) | 3.8 - 4.5 | - |

| C5 (Dioxolane) | - | 65 - 75 |

| C2-H (Dioxolane) | 4.8 - 5.5 | - |

| C2 (Dioxolane) | - | 100 - 110 |

| Isopropyl CH | 1.8 - 2.5 | - |

| Isopropyl CH | - | 30 - 35 |

| Isopropyl CH₃ | 0.9 - 1.2 | - |

| Isopropyl CH₃ | - | 15 - 20 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful as it correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net

Spin-spin coupling, observed as the splitting of signals in ¹H NMR, provides detailed information about the connectivity and spatial relationship between neighboring protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is particularly sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. youtube.com

In 1,3-dioxolane rings, the five-membered ring is not planar and typically adopts an envelope or twist conformation. By analyzing the ³J (three-bond) coupling constants between protons on adjacent carbons (e.g., between H-4 and H-5), one can deduce the dihedral angles and thus gain significant insight into the preferred conformation of the ring and the orientation (axial or equatorial-like) of the substituents. youtube.comlibretexts.org For instance, the coupling constants can help determine the relative stereochemistry of the isopropyl group at C2 and the phenyl group at C4, indicating whether they are on the same side (cis) or opposite sides (trans) of the ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, leading to the formation of an energetically unstable molecular ion (M⁺) that readily undergoes fragmentation. chemguide.co.ukwikipedia.org The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

For 1,3-dioxolane derivatives, fragmentation is often initiated by cleavage of the bonds adjacent to the oxygen atoms (α-cleavage). wikipedia.orgmiamioh.edu In the case of this compound (molecular weight: 192.26 g/mol ), the molecular ion peak at m/z 192 may be weak or absent. miamioh.edu Common fragmentation pathways would include:

Loss of the isopropyl group: Cleavage of the C2-isopropyl bond would result in a fragment ion at m/z 149.

Loss of the phenyl group: This would lead to a fragment at m/z 115.

Ring cleavage: Scission of the dioxolane ring can lead to various smaller fragments. A common fragmentation for acetals involves the loss of an alkyl radical from the C2 position, which is a key diagnostic fragmentation. miamioh.edulibretexts.org

Tandem mass spectrometry (MS/MS) can be used to further isolate a specific fragment ion and induce its further fragmentation, providing even more detailed structural information. nih.gov

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound This table is generated based on general fragmentation principles for this class of compounds.

| m/z | Predicted Ion Structure / Loss |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 149 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 115 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 105 | [C₇H₅O]⁺ or [C₆H₅CO]⁺ |

| 87 | [M - C₆H₅ - CO]⁺ or other ring fragments |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. kyushu-u.ac.jp In CI-MS, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule through proton transfer or adduct formation. This process imparts less energy to the analyte, leading to a much more abundant protonated molecule [M+H]⁺ and significantly reduced fragmentation. kyushu-u.ac.jp

For a compound like this compound, where the molecular ion in EI-MS might be very weak, CI-MS would be the preferred method to confidently determine its molecular weight by observing a strong signal at m/z 193 ([M+H]⁺). This makes CI-MS a crucial complementary technique to EI-MS for a complete structural analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the compound this compound, with the chemical formula C₁₂H₁₆O₂, HRMS is instrumental in confirming its molecular formula by distinguishing its exact mass from other potential compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. missouri.edu This calculation provides a precise mass that can be experimentally verified by HRMS.

Table 1: Theoretical Monoisotopic Mass Calculation for C₁₂H₁₆O₂

| Element | Quantity | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 192.115030 |

An experimental HRMS measurement yielding a mass value extremely close to 192.1150 Da would provide strong evidence for the presence and correct elemental composition of this compound.

Fragmentation Pathway Analysis

Upon ionization, the molecular ion [C₁₂H₁₆O₂]⁺ (m/z = 192) is formed. The subsequent fragmentation is expected to proceed through several key pathways initiated by the presence of heteroatoms and substituent groups:

Alpha-Cleavage: The C-C bond adjacent to the oxygen atoms of the dioxolane ring is a likely site for initial cleavage. The loss of the isopropyl group as a radical (•CH(CH₃)₂) would lead to the formation of a stable, resonance-delocalized cation.

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the dioxolane ring could result in the loss of a phenyl radical (•C₆H₅) or a tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a common fragment in compounds containing a benzyl (B1604629) moiety.

Ring Opening and Cleavage: The dioxolane ring itself can undergo fragmentation. A common pathway for cyclic acetals involves the cleavage of a C-O bond followed by further bond scissions. This can lead to the formation of various smaller fragment ions. For instance, the loss of the isopropyl group and subsequent rearrangement could lead to characteristic ions.

Loss of Small Neutral Molecules: The elimination of stable neutral molecules such as formaldehyde (B43269) (CH₂O) or isobutyraldehyde (B47883) ((CH₃)₂CHCHO) from the molecular ion or larger fragments can also occur.

A detailed analysis of the relative abundances of these and other fragment ions in the mass spectrum would be essential for a comprehensive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific experimental spectrum for this compound is not provided in the search results, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure. researchgate.netdocbrown.info

The key functional groups in this compound are the 1,3-dioxolane ring (a cyclic ether/acetal), an isopropyl group, and a phenyl group. The expected IR absorption regions for these groups are summarized in the table below.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenyl Group | C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| Isopropyl & Dioxolane CH | C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| Phenyl Group | C=C stretch (aromatic ring) | 1600 & 1475 | Medium to Weak |

| Isopropyl Group | C-H bend (gem-dimethyl) | ~1385 and ~1370 | Medium |

| 1,3-Dioxolane Ring | C-O-C stretch (acetal) | 1200 - 1000 | Strong |

| Phenyl Group | C-H out-of-plane bend | 900 - 690 | Strong |

The C-O-C stretching vibrations of the 1,3-dioxolane ring are typically strong and appear in the fingerprint region, often as a series of complex bands. For the parent 1,3-dioxolane, these bands are observed in the 1150-950 cm⁻¹ range. researchgate.net The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would be a key diagnostic feature. The characteristic absorptions for the phenyl group, including the C=C ring stretches and the strong out-of-plane bending bands, would confirm its presence.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which has two chiral centers (at positions C2 and C4 of the dioxolane ring, depending on substitution), single-crystal X-ray diffraction would be invaluable for unambiguously establishing the relative and absolute configuration of its stereoisomers (cis/trans and R/S). researchgate.netresearchgate.net

While a crystal structure for this compound is not available, studies on other substituted 1,3-dioxolanes reveal key conformational features of the five-membered ring. datapdf.com The 1,3-dioxolane ring is not planar and typically adopts a flexible conformation, most commonly an "envelope" or "twist" (half-chair) form to minimize torsional strain. In these conformations, substituents can occupy pseudo-axial or pseudo-equatorial positions.

The conformation of the ring is influenced by the steric bulk of the substituents. datapdf.com For this compound, the thermodynamically more stable isomer would likely have the bulky isopropyl and phenyl groups in pseudo-equatorial positions to minimize steric hindrance. An X-ray crystallographic analysis would provide the exact dihedral angles and puckering parameters of the dioxolane ring, confirming its preferred conformation in the solid state. Furthermore, it would reveal the precise bond lengths and angles, which can be compared to those of other structurally related 1,3-dioxolane derivatives.

Vi. Theoretical and Computational Chemistry Studies of 1,3 Dioxolane Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy. For 1,3-dioxolane (B20135) derivatives, QM calculations are essential for determining preferred geometries, relative energies of different isomers, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netinpressco.com The B3LYP hybrid functional, combined with Pople-style basis sets such as 6-31G*, is frequently employed to investigate the structural and electronic properties of organic molecules like 1,3-dioxolane derivatives. researchgate.netnih.gov

These calculations are used to perform geometry optimizations, where the lowest energy structure of a molecule is found. For a molecule like 2-isopropyl-4-phenyl-1,3-dioxolane, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Beyond structure, DFT is used to calculate a variety of electronic properties. researchgate.netinpressco.com

Key Properties Investigated by DFT (B3LYP/6-31G):*

| Property | Description | Relevance to 1,3-Dioxolane Systems |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in a specific geometry. | Used to compare the relative stability of different conformers or isomers. researchgate.net |

| Geometry Optimization | Finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. | Predicts the most stable 3D structure, including the pucker of the dioxolane ring and the orientation of the isopropyl and phenyl groups. inpressco.com |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Confirms that an optimized structure is a true minimum (no imaginary frequencies) and allows for the prediction of IR and Raman spectra. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energies and shapes of these orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO gap indicates the molecule's electronic excitability. inpressco.comresearchgate.net |

| Mulliken/NBO Charges | Distribution of electron density among the atoms in the molecule. | Helps to understand the polarity of bonds and identify sites susceptible to nucleophilic or electrophilic attack. |

Studies on related systems have shown that the B3LYP/6-31G(d,p) level of theory provides a reliable compromise between computational expense and accurate energy minimization for predicting geometries and vibrational bands. researchgate.net

While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a systematically improvable and often more accurate approach for calculating certain properties, particularly conformational energies. These methods are based on first principles without the empirical parameterization found in some DFT functionals. arxiv.org

Second-order Møller–Plesset perturbation theory (MP2) is a common post-Hartree–Fock method that incorporates electron correlation, which is crucial for accurately describing non-covalent interactions that govern conformational preferences. nih.gov To manage the high computational cost of MP2, approximations like the Resolution of the Identity (RI-MP2) are used, offering greater speed with minimal loss of accuracy. chemrxiv.org These higher-level calculations are often performed as single-point energy calculations on geometries previously optimized at a lower level, such as DFT. nih.gov

A benchmark study comparing various computational methods against the highly accurate DLPNO-CCSD(T) method for 158 conformational energies revealed the following trend in accuracy (lower mean error is better). nih.gov

Mean Error in Conformational Energy Calculation (kcal/mol)

| Method | Mean Unsigned Error |

|---|---|

| MP2 | 0.35 |

| B3LYP | 0.69 |

| HF/6-311+G(2d,p) | 0.81 |

| MMFF94 (Force Field) | 1.30 |

This data underscores that for obtaining reliable conformational energies of flexible molecules like this compound, MP2 provides a significant improvement over standard DFT methods and is vastly superior to molecular mechanics force fields. nih.gov

Conformational Energy Landscape Analysis

The five-membered 1,3-dioxolane ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" or "half-chair" (with two atoms on opposite sides of a plane defined by the other three). For substituted 1,3-dioxolanes, computational methods are used to calculate the relative energies of all possible conformers to predict which ones will be most populated at equilibrium. acs.org

In this compound, the conformational analysis is complex due to:

Ring Puckering: The inherent flexibility of the 1,3-dioxolane ring.

Substituent Orientation: The isopropyl and phenyl groups can be in cis or trans configurations relative to each other. Within each configuration, they can adopt pseudo-axial or pseudo-equatorial positions depending on the ring pucker.

Side-Chain Conformation: The isopropyl group itself has rotational freedom.

Computational studies on analogous 5-substituted 1,3-dioxanes have shown that quantum-chemical calculations can effectively map the potential energy surface and identify the chair, twist, and boat conformers, along with the transition states connecting them. researchgate.net A similar approach for this compound would predict that the most stable conformers are those where the bulky isopropyl and phenyl groups are positioned to minimize steric repulsions, likely in pseudo-equatorial orientations.

Beyond simple steric hindrance, the conformational preferences in 1,3-dioxolane systems are heavily influenced by stereoelectronic effects, primarily the anomeric effect. wikipedia.org The anomeric effect describes the tendency of a substituent at the anomeric carbon (C2, the carbon bonded to two oxygens) to prefer an axial orientation, contrary to what would be expected from steric considerations. wikipedia.org

This effect is explained by hyperconjugation: a stabilizing interaction between the lone pair of electrons on a ring oxygen atom and the antibonding (σ) orbital of an adjacent C-X bond (where X is the substituent). rsc.org This n → σ interaction is maximized when the lone pair orbital and the antibonding orbital are anti-periplanar (oriented at 180°), a condition met in the axial conformation. rsc.org

For this compound, several hyperconjugative interactions are at play:

Anomeric Effect: Involving the lone pairs on O1 and O3 and the σ* orbitals of the C2-isopropyl and C2-H bonds.

Generalized Anomeric Effect: Interactions between oxygen lone pairs and σ* orbitals of other ring bonds (e.g., n(O1) → σ*(C4-C5)).

Computational tools like Natural Bond Orbital (NBO) analysis are used to identify and quantify these hyperconjugative interactions. NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to bonds and lone pairs, and it calculates the stabilization energy associated with delocalization from a donor orbital (like a lone pair) to an acceptor orbital (like an antibonding orbital). Studies on related systems show that the anomeric effect is a complex phenomenon arising from a combination of hyperconjugative and electrostatic interactions. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

While QM calculations provide a detailed, static picture of specific conformations, molecular modeling and dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. siftdesk.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to watch how a molecule moves, vibrates, and changes its conformation in a simulated environment, such as in a solvent. acs.orgyoutube.com

For a molecule like this compound, MD simulations can be used to:

Sample Conformational Space: Simulate the transitions between different envelope and twist conformers of the dioxolane ring, providing a dynamic view of the energy landscape.

Study Solvent Effects: Analyze how interactions with solvent molecules influence conformational preferences, which can differ significantly from the gas phase predicted by QM calculations.

Determine Time-Averaged Properties: Calculate properties that depend on the motion of the molecule, such as average dipole moments or the time-averaged exposure of different functional groups to the solvent.

MD simulations on diglycolamides, which also feature ether oxygens, have been used to determine key conformational features like the distance between donor oxygen atoms and the dihedral angles that change upon metal ion complexation. siftdesk.org A similar approach for this compound could illuminate how its conformational flexibility influences its interactions with other molecules in a solution.

Solvent Effects on Conformational Equilibrium

The conformation of 1,3-dioxolane derivatives can be significantly influenced by the solvent in which they are dissolved. This is due to the interactions between the solute and solvent molecules, which can stabilize or destabilize different conformers to varying extents. Computational models are frequently employed to predict and understand these solvent effects.

One common approach is the use of continuum solvation models, where the solvent is treated as a continuous medium with a specific dielectric constant. These models can be combined with quantum mechanical calculations to determine the relative energies of different conformers in various solvents. For instance, studies on related cyclic ethers have shown that the polarity of the medium can alter the conformational preferences. semanticscholar.org

Research on substituted 1,3-dioxanes, which are six-membered ring analogues of 1,3-dioxolanes, has demonstrated that solvent effects can be dissected by considering parameters like solvent dipolarity. acs.org For example, the conformational equilibrium of 1,1,2-trichloroethane (B165190) has been analyzed using the Abraham-Kamlet-Taft equation, which quantifies the solvent's influence based on its dipolarity/polarizability, acidity, and basicity. rsc.org Such analyses reveal that reaction field effects, which are the interactions between the molecule's dipole moment and the polarized solvent medium, are often the primary driver of solvent-induced conformational changes. rsc.org

Table 1: Illustrative Data on Solvent Effects on Conformational Equilibrium of Dihaloethanes

This table presents calculated enthalpy and entropy differences for the conformational isomerism of 1,2-dichloroethane (B1671644) (DCE) and 1,2-dibromoethane (B42909) (DBE) in the gas phase and in a non-polar liquid phase, showcasing the impact of the medium on conformational energetics. The data is derived from computational studies. nih.gov

| Compound | Phase | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 1,2-dichloroethane (DCE) | Gas | 5.0 | 2.1 |

| Liquid | 0.4 | 0.8 | |

| 1,2-dibromoethane (DBE) | Gas | 7.1 | 3.3 |

| Liquid | 3.3 | 2.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are invaluable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies from Infrared (IR) and Raman spectroscopy. These predictions can aid in the identification and structural elucidation of molecules like this compound.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to compute the NMR and vibrational spectra of molecules. By calculating the electronic structure of a molecule, it is possible to determine the magnetic shielding of each nucleus, which can then be converted into a chemical shift. Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements.

For example, computational studies on dihaloethanes have successfully predicted their Raman spectra by calculating the vibrational modes of different conformers. nih.gov The calculated frequencies for the anti and gauche isomers of 1,2-dichloroethane and 1,2-dibromoethane show good agreement with experimental values, demonstrating the predictive power of these theoretical methods. nih.gov

In the context of 1,3-dioxolane systems, theoretical calculations for the parent 1,3-dioxolane have been used to understand its atmospheric degradation pathways, which involves predicting the stability of various radical intermediates. researchgate.net While specific predicted spectroscopic data for this compound is not published, theoretical methods could be applied to this molecule. Such calculations would involve first determining the lowest energy conformers and then computing the spectroscopic parameters for each. The predicted spectra would be a weighted average based on the calculated populations of these conformers.

Table 2: Predicted Vibrational Frequencies for Conformers of 1,2-Dichloroethane (DCE)

This table shows a comparison of calculated C-Cl stretching frequencies from DFT calculations for the anti and gauche conformers of 1,2-dichloroethane in both the gas and liquid phases. This illustrates how theoretical models can predict spectroscopic parameters for different isomers. nih.gov

| Conformer | Phase | Symmetry | Calculated Wavenumber (cm⁻¹) |

| anti | Gas | ag | 674 |

| bu | 772 | ||

| gauche | Gas | a | 675 |

| b | 771 | ||

| anti | Liquid | ag | 664 |

| bu | 760 | ||

| gauche | Liquid | a | 667 |

| b | 754 |

This table is interactive. You can sort the data by clicking on the column headers.

Vii. Applications of 2 Isopropyl 4 Phenyl 1,3 Dioxolane Derivatives in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymerization

The strained ring structure of dioxolane derivatives enables them to act as monomers in several types of polymerization reactions. The specific polymerization mechanism employed dictates the resulting polymer architecture and properties.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic acetals, including 1,3-dioxolane (B20135). researchgate.netresearchgate.netrsc.org This mechanism is also applicable to derivatives such as 2-methylene-4-phenyl-1,3-dioxolane. researchgate.net In CROP, a cationic initiator attacks the oxygen atom in the dioxolane ring, leading to ring cleavage and the formation of a propagating cationic species. The process typically results in the formation of polyacetals. researchgate.net However, for a monomer like 2-methylene-4-phenyl-1,3-dioxolane, cationic polymerization can lead to a 1,9-type polymer structure, which alternately incorporates oxymethylene-1,4-naphthalene and oxyethylene units within the main polymer chain. researchgate.net The polymerization of acetals via CROP is known to be susceptible to side reactions, including chain cyclization, which can be influenced by reaction conditions such as monomer concentration and catalyst-to-initiator ratio. rsc.org

Reversible-deactivation polymerization (RDP) techniques are characterized by a dynamic equilibrium between active and dormant propagating species. wikipedia.org This equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.orgresearchgate.net In the context of CROP, this approach is termed reversible-deactivation cationic ring-opening polymerization (RD-CROP).

Advancements in this area include the development of externally controlled ROP methodologies. nih.govrsc.org For instance, ferrocene-derived acid catalysts have been designed whose catalytic activity can be switched on and off through reversible oxidation and reduction of the ferrocene (B1249389) moiety. nih.govrsc.org Oxidation increases the catalyst's acidity, initiating polymerization, while subsequent reduction deactivates it, halting chain growth. nih.gov This provides temporal control over the polymerization process. While this has been demonstrated for cyclic esters, the principles of RD-CROP represent a promising strategy for achieving controlled polymerization of dioxolane monomers, although specific applications to 2-isopropyl-4-phenyl-1,3-dioxolane derivatives are not extensively detailed in current literature.

Radical ring-opening polymerization (RROP) is a highly effective method for polymerizing cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL). researchgate.net This technique allows for the introduction of ester groups directly into the backbone of polymers typically formed through radical addition, such as polystyrene and polymethacrylates. The polymerization is initiated by standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). jlu.edu.cn

During the RROP of MPDL, the radical initiator adds to the exocyclic double bond, creating a radical intermediate. This intermediate undergoes rapid ring-opening, which is favored due to the formation of a more stable secondary benzyl (B1604629) radical. researchgate.net This process is highly efficient, with research showing essentially quantitative and regioselective ring-opening across a wide range of temperatures (60–150°C). researchgate.net Even when copolymerized with other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206), MPDL undergoes nearly complete ring-opening. researchgate.net This results in a copolymer with ester linkages embedded in the main chain, a structure not achievable through conventional radical polymerization. researchgate.netresearchgate.net

Table 1: Research Findings on Radical Ring-Opening Homopolymerization of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

| Initiator | Temperature (°C) | Resulting Polymer Structure | Degree of Ring Opening | Source |

| AIBN, BPO, DTBP | 60 - 150 | Poly(β-phenyl)butyrolactone | Essentially quantitative | researchgate.netjlu.edu.cn |

Nitroxide-mediated polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of well-defined polymers with low dispersity. acs.orgwikipedia.org It relies on a reversible termination step involving a stable nitroxide radical, such as TEMPO, which caps (B75204) the growing polymer chain. youtube.com

The cyclic ketene acetal (B89532) 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been successfully employed as a controlling comonomer in the NMP of other primary monomers, such as methyl methacrylate (MMA). rsc.org The incorporation of MPDL into the polymerization system allows for the production of well-defined, degradable PMMA-rich copolymers. Research shows that introducing a sufficient amount of MPDL (e.g., a molar fraction greater than 0.2 in the initial monomer feed) leads to copolymers with controlled molecular weights (around 20–30 kg mol⁻¹) and low dispersity values (Đ = 1.3–1.4). rsc.org The presence of the MPDL units in the polymer backbone provides sites for later degradation and only moderately affects the glass transition temperature of the final copolymer compared to a pure PMMA homopolymer. rsc.org

Table 2: NMP of Methyl Methacrylate (MMA) with 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) as a Controlling Comonomer

| Initial MPDL Molar Fraction (fMPDL,0) | Final MPDL Molar Fraction (FMPDL) | Mn (kg mol⁻¹) | Dispersity (Đ) | Source |

| > 0.2 | - | ~20 - 30 | 1.3 - 1.4 | rsc.org |

Synthesis of Functionalized Polymers with Tunable Properties

The use of dioxolane derivatives as comonomers is a key strategy for synthesizing functionalized polymers. By incorporating these units, materials can be engineered with specific, tunable properties, most notably acid-sensitive degradability.

Polymers containing acetal or ketal linkages in their backbone are susceptible to hydrolysis under acidic conditions. rsc.org This property is a direct result of the chemistry of the acetal group, which is stable in neutral or basic environments but readily cleaves in the presence of acid. researchgate.netresearchgate.net When dioxolane monomers are incorporated into a polymer chain via ring-opening polymerization, they introduce these acid-labile ester and acetal-like linkages into the polymer backbone. researchgate.netrsc.org

This feature is particularly valuable for creating materials that are designed to degrade under specific environmental triggers, such as the mildly acidic conditions found in certain biological environments like endosomes or lysosomes. rsc.org The rate of this hydrolytic degradation can be controlled by adjusting the amount of the dioxolane comonomer incorporated into the polymer. rsc.org For instance, in copolymers of methyl methacrylate and MPDL, a higher concentration of MPDL units leads to a polymer that degrades more readily upon acid hydrolysis. rsc.org The degradation breaks the polymer backbone into smaller, low-molar-mass products. researchgate.netrsc.org This approach allows for the rational design of smart materials for applications such as controlled drug delivery or creating environmentally benign plastics that can be chemically recycled. researchgate.netrsc.orgacs.orgescholarship.org

Control of Molecular Weight and Polymer Architecture

The control over molecular weight and the architecture of polymers is a cornerstone of modern polymer science, dictating the material's mechanical, thermal, and solution properties. Derivatives of this compound could theoretically be employed in various controlled polymerization techniques.

For instance, functionalized derivatives of this compound could act as chain transfer agents in controlled radical polymerization (CRP) or as initiators or monomers in cationic ring-opening polymerization (CROP). The steric hindrance provided by the isopropyl and phenyl groups can influence the rate of polymerization and the accessibility of the active center, thereby affecting the final molecular weight and its distribution (polydispersity).

In a hypothetical scenario, a derivative of this compound could be designed to participate in a living polymerization process, allowing for the synthesis of block copolymers with well-defined segments. The presence of the phenyl group could enhance the thermal stability of the resulting polymer, while the isopropyl group could modify its solubility and processability.

Table 1: Theoretical Impact of this compound Derivatives on Polymer Properties

| Polymerization Role | Expected Influence on Polymer Architecture | Potential Impact on Molecular Weight |

| Initiator | Formation of end-functionalized polymers | Control over the number of polymer chains initiated |

| Monomer | Introduction of bulky side groups, affecting chain packing | Contribution to the overall molecular weight of the polymer |

| Chain Transfer Agent | Creation of telechelic polymers or graft copolymers | Regulation of chain length and reduction of polydispersity |

Formation of Hybrid Materials and Nanoparticles

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a synergistic combination of properties. Derivatives of this compound could be functionalized with reactive groups, such as silanes, that can participate in sol-gel processes to form organic-inorganic hybrid networks. nih.gov

The organic component, derived from the dioxolane derivative, would be covalently linked to an inorganic matrix, such as silica (B1680970). The phenyl groups could enhance the refractive index and thermal stability of the hybrid material, while the bulky isopropyl groups might influence the porosity and mechanical flexibility of the resulting network. Such materials could find applications in coatings, sensors, or as matrices for catalysts.

Furthermore, these functionalized dioxolane derivatives could be used to modify the surface of nanoparticles. By grafting these molecules onto the surface of, for example, silica or gold nanoparticles, their dispersibility in organic solvents or polymer matrices could be significantly improved. The phenyl groups could also introduce specific interactions, such as pi-pi stacking, which could be exploited for self-assembly or the controlled organization of nanoparticles within a composite material.

Table 2: Potential Applications of this compound-based Hybrid Materials

| Hybrid Material Type | Functionalization Strategy | Potential Application |

| Organic-Inorganic Hybrid | Sol-gel co-condensation with silica precursors | High refractive index coatings, thermally stable composites |

| Surface-Modified Nanoparticles | Grafting onto silica or metallic nanoparticles | Enhanced dispersion in polymer matrices, directed self-assembly |

It is important to note that while the specific experimental data for this compound in these applications is not widely published, the principles of polymer and materials science provide a strong foundation for these projected uses. Further research into the synthesis and polymerization of functionalized this compound derivatives is necessary to fully realize their potential in advanced materials.

Viii. Future Research Trajectories for 2 Isopropyl 4 Phenyl 1,3 Dioxolane

Development of Novel Stereoselective Catalytic Systems

A significant avenue for future research lies in the development of novel catalytic systems for the stereoselective synthesis of 2-isopropyl-4-phenyl-1,3-dioxolane and its derivatives. The control over the stereochemistry of the dioxolane ring is crucial, as different diastereomers can exhibit distinct properties and reactivity. google.com Research in this area can draw inspiration from recent advancements in asymmetric catalysis for the formation of other substituted 1,3-dioxolanes.

Future work could focus on:

Chiral Lewis Acid Catalysis: Investigating the use of chiral Lewis acids to catalyze the reaction between styrene (B11656) oxide and isobutyraldehyde (B47883), or related precursors, could enable the enantioselective synthesis of specific stereoisomers of this compound. For instance, chiral binaphthyldiimine-Ni(II) complexes have been successfully used for the asymmetric 1,3-dipolar cycloaddition to create cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Organocatalysis: Exploring organocatalytic approaches, which offer a metal-free alternative for asymmetric synthesis. Catalysts like proline and its derivatives could be evaluated for their ability to induce stereoselectivity in the formation of the dioxolane ring.

Enzymatic Resolutions: The use of lipases and other enzymes for the kinetic resolution of racemic mixtures of this compound could provide access to enantiomerically pure forms.

The successful development of such stereoselective catalytic systems would not only provide access to specific isomers for further studies but also pave the way for their potential application in the synthesis of chiral fine chemicals and pharmaceuticals. The stereoselective isomerization of related phenyl-substituted 1,3-dioxolanes using reagents like titanium(IV) chloride has been shown to yield specific benzopyran products, highlighting the importance of stereocontrol for subsequent chemical transformations. researchgate.net

Exploration of Advanced Polymer Architectures and Applications

The polymerization of 1,3-dioxolane (B20135) and its derivatives has emerged as a promising route to functional polymers with diverse applications. rsc.org Future research on this compound could explore its potential as a monomer or a comonomer in polymerization reactions to create novel materials.

Key research directions include:

Ring-Opening Polymerization (ROP): Investigating the ring-opening polymerization of this compound could lead to the formation of polyethers with unique properties conferred by the isopropyl and phenyl substituents. These side groups could influence the polymer's thermal stability, solubility, and mechanical properties. The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has demonstrated the potential for creating chemically recyclable thermoplastics with excellent mechanical performance. nih.gov

Copolymerization: The use of this compound as a comonomer in polymerization with other cyclic ethers or vinyl monomers could result in copolymers with tunable properties. For example, the incorporation of 2-methylene-4-phenyl-1,3-dioxolane into polymethacrylate (B1205211) backbones has been shown to confer hydrolytic degradability. rsc.org This suggests that polymers derived from this compound could also be designed for controlled degradation.

Functional Polymers for Advanced Applications: Dioxolane-derived polymers have been explored for use as gel polymer electrolytes in batteries. rsc.org The presence of the phenyl group in this compound might enhance the ionic conductivity and electrochemical stability of such electrolytes.

The exploration of these polymerization strategies could lead to the development of new materials for applications in biodegradable plastics, drug delivery systems, and energy storage devices.

Deeper Elucidation of Reactivity Mechanisms through Integrated Experimental and Computational Approaches

A fundamental understanding of the reactivity of this compound is essential for its effective utilization. Future research should focus on a detailed elucidation of its reaction mechanisms through a combination of experimental studies and computational modeling. grnjournal.us

Potential areas of investigation include:

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the transition states and reaction pathways for various transformations of this compound. grnjournal.usresearchgate.net This can provide insights into the stereoselectivity observed in its formation and subsequent reactions. Computational studies on the oxidative degradation of 1,4-dioxane (B91453) have highlighted the significant impact of solvation models on predicting reaction kinetics and pathways. nih.gov

Kinetic Studies: Experimental kinetic studies of reactions involving this compound, such as its hydrolysis, oxidation, or thermal decomposition, will provide crucial data for validating computational models. acs.org For instance, studies on the thermal decomposition of other alkyl-substituted 1,3-dioxolanes have identified the key reaction products and determined the Arrhenius parameters for the decomposition reactions. researchgate.net

Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques, such as time-resolved NMR and in-situ IR spectroscopy, can be used to detect and characterize reactive intermediates formed during the reactions of this compound. This experimental data is invaluable for confirming the mechanisms predicted by computational models.

By integrating computational and experimental approaches, a comprehensive understanding of the structure-reactivity relationships of this compound can be achieved. This knowledge will be instrumental in designing new synthetic routes, predicting the stability of polymers derived from it, and exploring its potential in various chemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropyl-4-phenyl-1,3-dioxolane under laboratory conditions?

- Methodological Answer : A common approach involves ketalization reactions using ethylene glycol derivatives and carbonyl precursors. For lab-scale synthesis, batch reactors with controlled temperature (e.g., 60–80°C) and acid catalysts (e.g., p-toluenesulfonic acid) are employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) . Industrial methods, such as continuous flow reactors, are less common in academic labs but provide insights into scalability .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the dioxolane ring (δ ~4.8–5.2 ppm for protons) and isopropyl/phenyl substituents.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 220.1465 for CHO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions.

- Waste Management : Segregate waste in halogenated solvent containers for professional disposal .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : A 2:1 mixture of ethanol and water at 0°C yields high-purity crystals. Solubility tests in toluene or dichloromethane can guide alternative recrystallization strategies .

Q. How do steric and electronic effects influence the reactivity of the dioxolane ring in this compound?

- Methodological Answer : The isopropyl group introduces steric hindrance, slowing nucleophilic attacks on the dioxolane ring. Electron-withdrawing phenyl groups stabilize the ring via resonance, which can be quantified using DFT calculations (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity and stability of this compound in various solvents?

- Methodological Answer :

- DFT/MD Simulations : Calculate solvation free energies in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to predict stability.